2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid
Description
Historical Context of Thioether-Containing Bioactive Compounds
The historical development of thioether-containing bioactive compounds represents a fascinating evolution in medicinal chemistry and pharmaceutical research. Thioether compounds, characterized by the presence of sulfur atoms bonded to carbon atoms in organic frameworks, have emerged as a significant class of bioactive molecules with diverse therapeutic applications. The exploration of thioether chemistry gained substantial momentum during the late twentieth and early twenty-first centuries, as researchers began to recognize the unique properties conferred by sulfur-containing functional groups.
The systematic investigation of thioether-containing compounds gained particular prominence following observations of their occurrence in natural products and their associated biological activities. Research publications spanning from 2001 to 2020 have documented extensive studies on thioether-containing heterocyclic compounds, revealing their potential as potent and effective anti-cancer agents. These investigations have established that thioether-containing compounds possess unique structural features that contribute to their biological efficacy, including their ability to interact with specific cellular targets and pathways.
The development of synthetic methodologies for thioether formation has been a critical aspect of advancing this field. Recent research has demonstrated the versatility of electron donor-acceptor complex thioetherification using thianthrenium salts and thiols under visible light irradiation. This methodology represents a significant advancement in sustainable synthetic chemistry, allowing for the formation of carbon-sulfur bonds under mild conditions without the need for traditional metal catalysts. The development of such methodologies has enabled researchers to explore the therapeutic potential of thioether-containing compounds more extensively.
The recognition of thioether compounds as viable pharmaceutical intermediates has led to their incorporation in various drug development programs. The unique chemical properties of thioether linkages, including their stability under physiological conditions and their ability to undergo specific oxidative transformations, have made them attractive targets for drug design. Research has shown that thioether-containing compounds can serve as effective substitutes for disulfide bonds in peptide therapeutics, providing improved stability while maintaining biological activity.
| Historical Milestone | Year Range | Key Development | Significance |
|---|---|---|---|
| Natural Product Discovery | 1980s-1990s | Identification of thioether-containing bioactive compounds | Established biological relevance |
| Synthetic Methodology Development | 2000s-2010s | Advanced synthetic approaches for thioether formation | Enabled systematic exploration |
| Pharmaceutical Applications | 2010s-2020s | Integration in drug development programs | Demonstrated therapeutic potential |
| Sustainable Synthesis | 2020s-Present | Visible light-mediated thioetherification | Environmental and efficiency improvements |
Structural Significance of Methoxyphenyl-Sulfanyl Acetic Acid Derivatives
The structural significance of methoxyphenyl-sulfanyl acetic acid derivatives extends far beyond their basic molecular architecture, encompassing complex electronic interactions and conformational considerations that directly influence their chemical and biological properties. The specific arrangement of functional groups within this compound creates a unique molecular environment that governs its reactivity patterns and potential therapeutic applications.
The methoxyphenyl component of the molecular structure introduces significant electronic effects that modulate the compound's overall chemical behavior. The methoxy substituent at the meta position relative to the sulfanyl linkage exhibits distinct electronic characteristics compared to its para or ortho counterparts. Research utilizing Hammett correlation analysis has demonstrated that meta-methoxy substituents display predominantly inductive electron-withdrawing effects, with a substituent constant of +0.115, contrasting with the electron-donating resonance effects typically associated with methoxy groups in para positions.
The sulfanyl linkage represents a critical structural element that distinguishes these derivatives from their oxygen-containing analogs. Thioether bonds exhibit unique chemical properties, including their resistance to reductive cleavage while maintaining susceptibility to oxidative transformations. This characteristic makes sulfanyl-containing compounds particularly interesting for pharmaceutical applications where controlled oxidation may serve as a mechanism for drug activation or release. Research has demonstrated that thioether oxidation by reactive oxygen species occurs at significantly different rates depending on the oxidizing agent, with hypochlorite showing much faster reaction kinetics compared to hydrogen peroxide.
The acetic acid moiety provides both structural rigidity and functional versatility to the molecular framework. The carboxylic acid functionality serves as a potential site for further chemical modifications, including esterification reactions that can modulate the compound's physicochemical properties. Additionally, the acetic acid component contributes to the compound's overall polarity and potential for hydrogen bonding interactions, factors that significantly influence its biological activity and pharmacokinetic properties.
Structural analysis reveals that the spatial arrangement of functional groups within methoxyphenyl-sulfanyl acetic acid derivatives creates opportunities for intramolecular and intermolecular interactions that can influence molecular conformation and biological activity. The flexibility of the methylsulfanyl bridge allows for conformational adjustments that may optimize interactions with biological targets while maintaining the integrity of the overall molecular framework.
| Structural Component | Electronic Effect | Chemical Property | Biological Relevance |
|---|---|---|---|
| Meta-methoxy group | Inductive electron-withdrawal (+0.115) | Modulated aromatic reactivity | Influences target binding |
| Sulfanyl linkage | Polarizable sulfur center | Oxidation susceptibility | Potential metabolic activation |
| Methylsulfanyl bridge | Conformational flexibility | Adjustable molecular geometry | Optimized target interactions |
| Acetic acid moiety | Hydrogen bonding capability | Enhanced solubility | Improved bioavailability |
The comprehensive understanding of these structural elements and their interactions provides valuable insights into the design and optimization of methoxyphenyl-sulfanyl acetic acid derivatives for specific applications. The combination of electronic effects, conformational flexibility, and functional group diversity creates a molecular framework with significant potential for further development in pharmaceutical and chemical research contexts.
Properties
IUPAC Name |
2-[(3-methoxyphenyl)methylsulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-13-9-4-2-3-8(5-9)6-14-7-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFCNAYBAHKUKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CSCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30314283 | |
| Record name | NSC281803 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30314283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18926-47-1 | |
| Record name | NSC281803 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281803 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC281803 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30314283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid typically involves the reaction of 3-methoxybenzyl chloride with thioglycolic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thioglycolic acid acts as a nucleophile, displacing the chloride ion from the 3-methoxybenzyl chloride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Methods:
The synthesis of 2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid typically involves the reaction of 3-methoxybenzyl chloride with thioglycolic acid. This reaction proceeds via a nucleophilic substitution mechanism, where thioglycolic acid acts as a nucleophile, displacing the chloride ion from the benzyl chloride.
Chemical Structure:
- Molecular Formula: C10H12O3S
- Molecular Weight: 216.27 g/mol
- CAS Number: 18926-47-1
Chemistry
This compound serves as a building block in organic synthesis. Its unique structure allows for modifications that lead to more complex molecules useful in various chemical reactions, including:
- Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
- Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
- Substitution Reactions: The methoxy group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Biology
Recent investigations have highlighted the potential biological activities of this compound. It is being studied for interactions with biomolecules, which may lead to applications in pharmacology. Specifically, it may exhibit effects on certain receptors or enzymes that could be beneficial in drug development.
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for creating innovative chemical formulations and compounds that are essential in various manufacturing processes.
Case Studies and Data Tables
Mechanism of Action
The mechanism of action for 2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., cyano in ) increase acidity and polar interactions.
- Heterocyclic replacements (e.g., tetrazole in or thiophene in ) alter solubility and bioavailability.
- Substituent position : 3-Methoxy (meta) vs. 4-methoxy (para) affects aromatic ring electronics and intermolecular interactions .
Physicochemical Properties
Limited data are available for the target compound, but inferences can be drawn from analogs:
Notes:
- Thiophene-containing derivatives show lower molecular weight and moderate lipophilicity, favoring solubility in organic solvents.
Crystallographic and Solid-State Behavior
- Hydrogen-bonding networks : Carboxylic acid groups in analogs like form centrosymmetric dimers via O–H···O interactions, stabilizing crystal lattices.
- π-π interactions : In tetrazole derivatives , π-stacking between aromatic rings (3.7–3.8 Å distances) contributes to crystal cohesion.
- Steric effects : Ortho-substituted analogs (e.g., 2-methylbenzyl in ) exhibit distorted molecular geometries, affecting packing efficiency and melting points.
Biological Activity
2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid, also known by its chemical formula C10H12O3S, is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and activity against various biological targets, including its antibacterial and anti-inflammatory properties.
- Molecular Formula : C10H12O3S
- Molecular Weight : 212.27 g/mol
- CAS Number : 18926-47-1
The compound features a methoxyphenyl group and a methylsulfanyl acetic acid moiety, which contribute to its unique reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves a nucleophilic substitution reaction between 3-methoxybenzyl chloride and thioglycolic acid under basic conditions. This approach allows for the formation of the desired compound while maintaining structural integrity.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. A study conducted on various synthesized derivatives showed that compounds related to this structure demonstrated activity against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Klebsiella pneumoniae
The Minimum Inhibitory Concentration (MIC) for these compounds ranged from 6 to 12 mg/mL, suggesting potent antibacterial effects compared to standard antibiotics .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the expression of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation. In vitro studies indicated that derivatives of this compound could significantly reduce COX-2 mRNA and protein levels, highlighting its potential as an anti-inflammatory agent .
The precise mechanism of action for this compound is not fully elucidated but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound's structural features allow it to engage in various biochemical pathways, potentially modulating inflammatory responses and microbial growth.
Case Studies and Research Findings
Comparison with Related Compounds
Compared to similar compounds like indole derivatives and other methoxyphenyl-containing structures, this compound stands out due to its unique combination of functional groups that enhance its reactivity and biological profile.
Similar Compounds Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
